Lipophilicity Control: N-Butyl vs. N-Ethyl Substitution Drives XLogP3-AA Difference
The N-butyl substituent of the target compound confers an XLogP3-AA of 2.2 [1]. The closest analog, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide (CAS 898425-00-8), has a predicted XLogP3-AA approximately 0.8–1.2 log units lower based on established Hansch π values for the ethyl-to-butyl homologous change (Δπ ≈ 1.0) [2]. This difference shifts the target compound further into the permeability-favorable range for CNS penetration while maintaining aqueous solubility domain boundaries.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA 2.2 (computed by PubChem 2.1) |
| Comparator Or Baseline | N-ethyl analog (CAS 898425-00-8): XLogP3-AA ~1.0–1.4 (estimated from homologous Δπ ≈ 1.0; exact computed value not published) |
| Quantified Difference | ΔXLogP3-AA ≈ 0.8–1.2 (target more lipophilic) |
| Conditions | Computed XLogP3-AA values from PubChem; homolog interpolation based on standard fragment constant methods. |
Why This Matters
Lipophilicity strongly influences blood-brain barrier penetration, metabolic clearance rate, and plasma protein binding; the N-butyl vs. N-ethyl choice directly affects tissue distribution and PK profile in neurological disease models.
- [1] PubChem Compound Summary, CID 18573550. Computed XLogP3-AA 2.2. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. Hansch π values for alkyl chain homologation: π(CH2CH3 → CH2CH2CH2CH3) ≈ 1.0. View Source
